POLONIUM (210) CHLORIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Polonium (210) Chloride is a compound of polonium, a rare and highly radioactive element discovered by Marie and Pierre Curie in 1898. Polonium (210) is an isotope of polonium with a half-life of 138.4 days, making it the longest-lived naturally occurring isotope of polonium . This compound is known for its extreme radioactivity and toxicity, primarily due to the emission of alpha particles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Polonium (210) Chloride can be synthesized by reacting polonium metal with chlorine gas. The reaction is typically carried out in a controlled environment to prevent the release of radioactive materials. The reaction can be represented as:

Po+Cl2→PoCl2

Industrial Production Methods: Polonium (210) is produced artificially by irradiating bismuth-209 with neutrons in a nuclear reactor, resulting in the formation of bismuth-210, which decays to polonium (210) through beta decay . The polonium (210) is then extracted and purified to produce this compound.

Análisis De Reacciones Químicas

Types of Reactions: Polonium (210) Chloride undergoes various chemical reactions, including:

Oxidation: Polonium can exist in multiple oxidation states, including +2 and +4.

Reduction: this compound can be reduced to polonium metal using reducing agents such as hydrogen gas.

Substitution: this compound can undergo substitution reactions with other halides to form different polonium halides.

Common Reagents and Conditions:

Oxidation: Chlorine gas or other oxidizing agents.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Halide salts such as sodium chloride or potassium bromide.

Major Products Formed:

Oxidation: Polonium tetrachloride (PoCl$_4$).

Reduction: Polonium metal (Po).

Substitution: Polonium bromide (PoBr$_2$), Polonium iodide (PoI$_2$).

Aplicaciones Científicas De Investigación

Polonium (210) Chloride has several scientific research applications, including:

Mecanismo De Acción

Polonium (210) Chloride exerts its effects primarily through the emission of alpha particles. These particles have high energy but low penetration power, causing significant damage to cells and tissues upon direct contact . The molecular targets include DNA and other cellular components, leading to cell death and tissue damage .

Comparación Con Compuestos Similares

- Polonium (210) Bromide (PoBr$_2$)

- Polonium (210) Iodide (PoI$_2$)

- Polonium (210) Oxide (PoO$_2$)

Comparison: Polonium (210) Chloride is unique due to its high volatility and ability to form stable chloride complexes in solution . Compared to other polonium compounds, it is more commonly used in industrial applications such as static eliminators and RTGs . Its chemical properties, such as solubility and reactivity, also differ from those of polonium bromide and polonium iodide, making it suitable for specific research and industrial purposes .

Propiedades

Número CAS |

10026-02-5 |

|---|---|

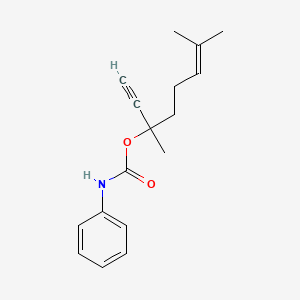

Fórmula molecular |

Cl4Po |

Peso molecular |

350.8 g/mol |

InChI |

InChI=1S/4ClH.Po/h4*1H;/q;;;;+4/p-4 |

Clave InChI |

ZEHJQFZMRFDWTH-UHFFFAOYSA-J |

SMILES canónico |

Cl[Po](Cl)(Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Aminocarbonyl)-4-phenoxyanilino]propanoic acid](/img/structure/B1181328.png)